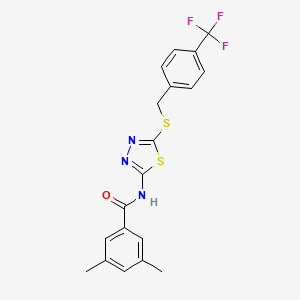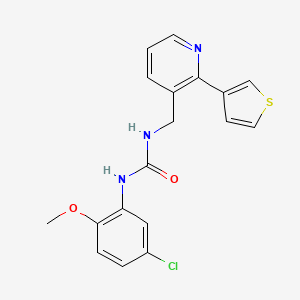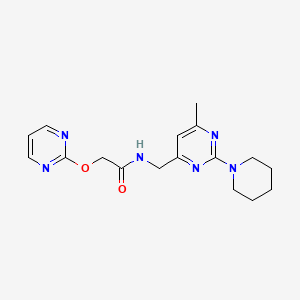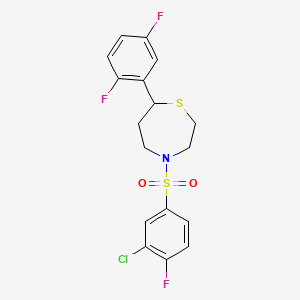![molecular formula C14H20N4OS2 B2475188 N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide CAS No. 1384787-56-7](/img/structure/B2475188.png)
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide, also known as CTDP, is a synthetic compound that has been widely used in scientific research. CTDP is a potent and selective inhibitor of the protein phosphatase 5 (PP5), which is an important regulator of cellular signaling pathways.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide inhibits the activity of PP5 by binding to its catalytic domain and blocking its phosphatase activity. This results in the accumulation of phosphorylated substrates, leading to the activation of downstream signaling pathways. This compound has been shown to selectively inhibit PP5 without affecting other protein phosphatases, such as PP1 and PP2A.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. This compound has been shown to induce apoptosis in cancer cells by activating the MAPK pathway and inhibiting the HSP90 chaperone complex. This compound has also been shown to inhibit the proliferation of vascular smooth muscle cells, which is associated with the development of atherosclerosis. This compound has been shown to protect against ischemia-reperfusion injury in the heart and brain by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide in lab experiments is its selectivity for PP5, which allows researchers to investigate the specific role of PP5 in cellular signaling pathways. This compound is also a potent inhibitor of PP5, with an IC50 value of 10 nM. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide in scientific research. One direction is to investigate the role of PP5 in the regulation of autophagy, which is a cellular process that degrades damaged organelles and proteins. Another direction is to investigate the potential therapeutic applications of this compound in cancer and cardiovascular diseases. This compound may also be used as a tool to investigate the role of PP5 in the regulation of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide involves the reaction of 1-cyanocyclohexylamine with 3-ethyl-1,2,4-thiadiazol-5-ylthiol in the presence of 1,3-dicyclohexylcarbodiimide (DCC) and N,N-dimethylformamide (DMF). The resulting intermediate is then coupled with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield this compound. The purity of the final product can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide has been used in various scientific research studies to investigate the role of PP5 in cellular signaling pathways. PP5 is a serine/threonine phosphatase that regulates the activity of several key signaling proteins, including the heat shock protein 90 (HSP90) and the mitogen-activated protein kinases (MAPKs). PP5 is also involved in the regulation of cell cycle progression, DNA damage repair, and apoptosis.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(3-ethyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS2/c1-3-11-16-13(21-18-11)20-10(2)12(19)17-14(9-15)7-5-4-6-8-14/h10H,3-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJKWJDCUMEGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)SC(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Fluorophenyl)-4-[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]piperazine](/img/no-structure.png)
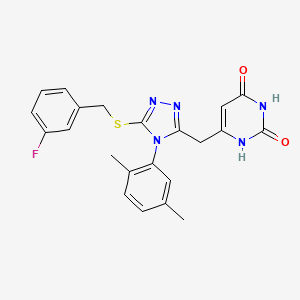
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2475107.png)
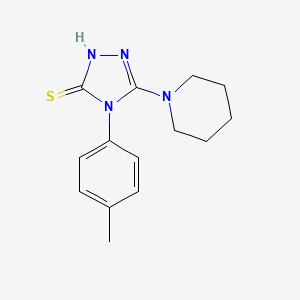

![1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide](/img/structure/B2475115.png)
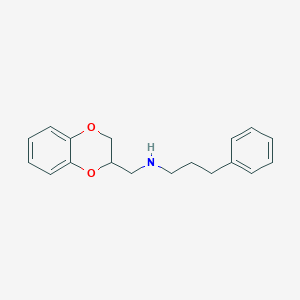
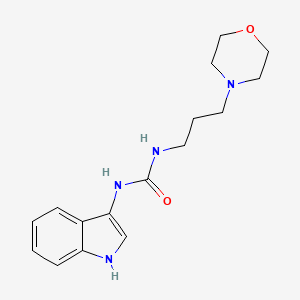

![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
